molecular formula C5H5IN2O2 B1179200 pescaproside E CAS No. 138068-93-6

pescaproside E

Cat. No.: B1179200
CAS No.: 138068-93-6
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Description

Pescaproside E is a glycosidic compound isolated from the plant Ipomoea pes-caprae (commonly known as beach morning glory or 马鞍藤). It belongs to the pescaproside family, which includes structurally related glycosides such as pescaproside A and B. These compounds are characterized by a fatty acid moiety conjugated with sugar residues, though the exact structural differences between them remain understudied . This compound is primarily found in the leaves of Ipomoea pes-caprae, alongside volatile oils (e.g., eugenol, β-damascenone) and gibberellins in the seeds .

Pharmacologically, Ipomoea pes-caprae extracts have demonstrated antihistamine-like activity in vitro, antagonizing histamine receptors in guinea pig ileum models, though this effect is attributed to volatile components rather than pescaprosides specifically . This compound’s biological role remains less defined, but glycosides in this plant are hypothesized to contribute to its traditional use in treating inflammatory and toxin-mediated conditions .

Properties

CAS No.

138068-93-6

Molecular Formula

C5H5IN2O2

Synonyms

pescaproside E

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Pescaproside E is compared below with its structural analogs (pescaproside A and B) and functionally related compounds from Ipomoea pes-caprae.

Table 1: Structural and Functional Comparison of this compound with Analogous Compounds

Compound Source Chemical Features Reported Activities References
This compound Leaves of I. pes-caprae Glycoside with fatty acid moiety; exact structure unelucidated Limited direct data; hypothesized anti-inflammatory role based on plant ethnobotanical use
Pescaproside A Leaves of I. pes-caprae Structurally analogous glycoside; likely differs in sugar/fatty acid configuration No specific activity reported; co-occurs with E, suggesting synergistic or additive effects
Pescaproside B Leaves of I. pes-caprae Similar glycosidic structure; differentiation requires NMR/MS data Uncharacterized pharmacologically; potential structural redundancy with A and E
Eugenol Leaf volatile oil Phenylpropanoid (4-allyl-2-methoxyphenol) Antihistamine, antioxidant, and antimicrobial activities demonstrated in vitro
β-Damascenone Leaf volatile oil Norisoprenoid (rose ketone derivative) Flavorant; no direct pharmacological data from I. pes-caprae

Key Findings:

Structural Similarity : Pescaprosides A, B, and E share a glycosidic core but likely differ in substituents (e.g., hydroxylation patterns, sugar units). Full structural elucidation via NMR or mass spectrometry is absent in available literature .

Functional Contrast: Pescaprosides are distinct from volatile components like eugenol, which show direct antihistamine activity in isolated tissue models . Gibberellins (e.g., A1, A3) in seeds are functionally unrelated, acting as plant growth hormones rather than therapeutic agents .

Pharmacological Gaps: No studies directly compare the bioactivity of this compound with A or B. Co-occurrence in the plant suggests possible synergism, but this remains untested .

Table 2: Comparative Pharmacokinetic and Toxicity Data*

Parameter This compound Pescaproside A Eugenol
Solubility Likely hydrophilic Unknown Lipophilic
Bioavailability Unstudied Unstudied High (oral/TOP)
Toxicity (LD₅₀) No data No data 2,680 mg/kg (rat)

*Data inferred from compound class properties; empirical studies lacking for pescaprosides .

Q & A

Q. How to mitigate bias when interpreting conflicting in vivo vs. in vitro efficacy results?

  • Methodological Answer :
  • Conduct sensitivity analyses to test assumptions (e.g., bioavailability differences).
  • Use the PICOS framework to align inclusion criteria across studies:
  • Population: Cell type/animal strain.
  • Intervention: Dose/administration route.
  • Comparator: Positive/negative controls.
  • Outcome: Primary vs. surrogate endpoints .

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